P-(1-Methyloctyl)phenol P-(1-Methyloctyl)phenol
Brand Name: Vulcanchem
CAS No.: 17404-66-9
VCID: VC21015178
InChI: InChI=1S/C15H24O/c1-3-4-5-6-7-8-13(2)14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3
SMILES: CCCCCCCC(C)C1=CC=C(C=C1)O
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

P-(1-Methyloctyl)phenol

CAS No.: 17404-66-9

Cat. No.: VC21015178

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

P-(1-Methyloctyl)phenol - 17404-66-9

Specification

CAS No. 17404-66-9
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name 4-nonan-2-ylphenol
Standard InChI InChI=1S/C15H24O/c1-3-4-5-6-7-8-13(2)14-9-11-15(16)12-10-14/h9-13,16H,3-8H2,1-2H3
Standard InChI Key VFONHVBSRNKIAY-UHFFFAOYSA-N
SMILES CCCCCCCC(C)C1=CC=C(C=C1)O
Canonical SMILES CCCCCCCC(C)C1=CC=C(C=C1)O

Introduction

Chemical Identity and Physical Properties

P-(1-methyloctyl)phenol, also known as 4-(1-methyloctyl)phenol, is an organic compound with CAS Registry Number 17404-66-9. Structurally, it consists of a phenolic ring with a 1-methyloctyl group at the para position . The compound has several synonyms in scientific literature, including 4-(1-METHYLOCTYL)PHENOL and Phenol, 4-(1-methyloctyl)- .

Basic Chemical Data

The molecular formula of p-(1-methyloctyl)phenol is C15H24O with a molecular weight of 220.35 g/mol . This branched alkylphenol derivative has a distinct chemical structure that contributes to its physical properties and biological activities.

Physical Properties

The physical properties of p-(1-methyloctyl)phenol are crucial for understanding its behavior in various environments and applications. These properties are summarized in Table 1.

Table 1: Physical Properties of P-(1-Methyloctyl)phenol

PropertyValueSource
Boiling Point122-130 °C (at 3 Torr)
Density0.929±0.06 g/cm³ (Predicted)
pKa10.18±0.26 (Predicted)
Molecular Weight220.35 g/mol
Physical StateNot specified in sources-
SolubilityNot specified in sources-

Structural Characteristics

Molecular Structure

P-(1-methyloctyl)phenol features a phenol ring with a branched alkyl chain attached at the para position. Specifically, it contains a 1-methyloctyl group, which consists of an eight-carbon chain with a methyl branch at the first carbon position. This structural arrangement gives the compound its distinct chemical behavior and reactivity patterns.

Structure-Activity Relationship

The structure of p-(1-methyloctyl)phenol, particularly its para-substituted branched alkyl chain, influences its biological activity. The phenolic hydroxyl group can participate in hydrogen bonding, contributing to the compound's ability to interact with biological membranes and protein targets. The hydrophobic alkyl chain enhances the compound's lipophilicity, which affects its absorption, distribution, and bioaccumulation potential.

Environmental and Health Impacts

Developmental Sensitivity to Exposure

A critical aspect of endocrine disruption is the timing of exposure. Research on EDCs has established that exposure during developmental periods (fetal and early postnatal) may have more significant consequences than adult exposure . This concept, described as "the developmental basis of adult disease," suggests that early-life exposure to compounds like p-(1-methyloctyl)phenol could potentially lead to health effects that manifest later in life.

Nontraditional Dose-Response Dynamics

Endocrine disruptors often exhibit nontraditional dose-response relationships. Even extremely low levels of exposure may cause endocrine or reproductive abnormalities, particularly if exposure occurs during critical developmental windows . Additionally, these compounds may exhibit U-shaped or inverted-U-shaped dose-response curves, where lower doses might exert more potent effects than higher doses in certain contexts .

Biological Activities

Antimicrobial Properties

Research has indicated that p-(1-methyloctyl)phenol exhibits antimicrobial properties, which makes it a candidate for controlling microbial growth in various settings. The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial action, leading to leakage of cellular contents and eventual cell death.

Antimicrobial Efficacy Studies

Studies investigating the antimicrobial efficacy of p-(1-methyloctyl)phenol have shown activity against various microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Table 2 presents reported minimum inhibitory concentrations (MIC) against selected microorganisms.

Table 2: Antimicrobial Activity of P-(1-Methyloctyl)phenol

MicroorganismMinimum Inhibitory Concentration (MIC)Source
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL

These findings suggest potential applications for p-(1-methyloctyl)phenol in antimicrobial formulations, though further research would be needed to establish its safety and efficacy for such uses.

Other Biological Effects

Industrial Applications

Preservative Applications

In industrial settings, p-(1-methyloctyl)phenol has been employed as a preservative in products such as detergents, shampoos, and skincare items to inhibit bacterial and fungal growth. This application leverages the compound's antimicrobial properties to maintain product integrity and safety.

Additive in Synthetic Resins

Comparison with Similar Alkylphenol Compounds

Structural and Physical-Chemical Properties

Alkylphenols share a common phenolic backbone but differ in the branching and length of their alkyl side chains. These structural variations significantly influence their physical-chemical properties, biodegradability, and regulatory status.

P-(1-methyloctyl)phenol has a single methyl branch, whereas compounds like p-(1,1-dimethylheptyl)phenol and p-tert-octylphenol exhibit higher branching. The presence of quaternary benzylic carbons in more highly branched compounds enhances metabolic stability compared to p-(1-methyloctyl)phenol, which has a hydrogen atom at the benzylic position.

Biodegradability and Environmental Persistence

Studies on bacterial degradation of alkylphenols by organisms such as Sphingomonas xenophaga have revealed important differences in biodegradability among alkylphenol compounds. P-(1-methyloctyl)phenol undergoes partial degradation in such systems but may accumulate unidentified metabolites, suggesting incomplete metabolic pathways.

The relatively poor biodegradation of p-(1-methyloctyl)phenol contributes to its environmental persistence, which aligns with its classification as a priority pollutant under EU regulations.

Regulatory Status

The regulatory landscape for p-(1-methyloctyl)phenol reflects growing concerns about alkylphenols' environmental and health impacts. The European Union has listed this compound under REACH regulations since 2012, classifying it as an environmental endocrine disruptor.

This regulatory classification impacts the compound's permissible uses, particularly in consumer products and applications with potential for environmental release. As understanding of endocrine disruption mechanisms expands, regulatory oversight of compounds like p-(1-methyloctyl)phenol may continue to evolve.

Research Findings and Future Directions

Current Research Gaps

Despite the identified biological activities and environmental concerns associated with p-(1-methyloctyl)phenol, significant research gaps remain. These include:

  • Comprehensive toxicological profiling, particularly regarding long-term exposure effects

  • Detailed mechanistic studies of its endocrine-disrupting activities

  • Environmental fate and transport investigations

  • Development of efficient remediation strategies for contaminated sites

Future Research Directions

Future research on p-(1-methyloctyl)phenol should focus on:

  • In vivo studies to evaluate the safety and efficacy of the compound as an antimicrobial agent

  • Detailed investigations of the molecular mechanisms underlying its biological activities

  • Environmental impact assessments, particularly concerning its endocrine-disrupting potential

  • Development of safer alternatives for industrial applications where this compound is currently used

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